L-erythro-Pentopyranoside, methyl 2-deoxy-
Description
L-erythro-Pentopyranoside, methyl 2-deoxy-, is a deoxy sugar derivative characterized by the absence of a hydroxyl group at the C2 position of its pentopyranose ring. Its structure is defined by the L-erythro configuration, which dictates the spatial arrangement of substituents around the chiral centers. The compound exists in α- and β-anomeric forms, depending on the orientation of the methoxy group at the anomeric carbon (C1). Key physicochemical properties include a molecular formula of C₆H₁₂O₄, molecular weight 148.157 g/mol, boiling point 294.5±40.0 °C, and density 1.2±0.1 g/cm³ .
Synthetic routes often involve nucleophilic displacement reactions, as demonstrated in the preparation of methyl 4-thio-2-deoxy-γ-L-erythro-pentopyranoside via tosylation and subsequent substitution with potassium thioacetate . The compound’s conformational preferences are influenced by the exo-anomeric effect, stabilizing axial or equatorial orientations of substituents .
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3S,4R)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m1/s1 |
InChI Key |
CYLGOSOYSUHPCY-XSYQQOMZSA-N |
Isomeric SMILES |
COC1C[C@H]([C@H](CO1)O)O |
Canonical SMILES |
COC1CC(C(CO1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-erythro-Pentopyranoside, methyl 2-deoxy- typically involves the glycosylation of a suitable sugar precursor. One common method is the reaction of a protected sugar derivative with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Solvent: Methanol or a mixture of methanol and water
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes, such as:
Continuous flow reactors: For better control over reaction conditions and higher yields
Enzymatic synthesis: Using glycosyltransferases to catalyze the formation of the glycosidic bond
Chemical Reactions Analysis
Types of Reactions: L-erythro-Pentopyranoside, methyl 2-deoxy- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactones or acids using oxidizing agents like potassium permanganate
Reduction: Reduction of the glycosidic bond to form alditols using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions at the anomeric carbon
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles such as thiols or amines in the presence of a base
Major Products Formed:
Oxidation: Lactones or carboxylic acids
Reduction: Alditols
Substitution: Thioglycosides or aminoglycosides
Scientific Research Applications
Structural Insights and Conformational Analysis
The conformational behavior of L-erythro-Pentopyranoside, methyl 2-deoxy-, has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy. Research indicates that solvent effects play a crucial role in determining the conformational equilibrium of this compound. For instance, changes in optical rotation were observed when dissolved in different solvents, highlighting the influence of solvation on molecular conformation. A study demonstrated that in non-polar solvents like chloroform, intramolecular hydrogen bonding stabilizes specific conformations, while polar solvents like dimethyl sulfoxide disrupt these interactions, leading to a shift in equilibrium towards more stable forms .
Glycosylation Reactions
L-erythro-Pentopyranoside, methyl 2-deoxy-, serves as a glycosyl donor in synthetic carbohydrate chemistry. Its derivatives are utilized to create glycosidic bonds in the synthesis of oligosaccharides and glycoconjugates. The ability to manipulate its reactivity allows for the development of complex carbohydrate structures that are essential for understanding biological processes such as cell signaling and recognition .
Antiviral and Antimicrobial Studies
Research has indicated that certain derivatives of L-erythro-Pentopyranoside exhibit antiviral properties. For example, studies have shown that modifications to the hydroxyl groups can enhance the compound's efficacy against specific viral strains by interfering with viral replication mechanisms. Similarly, some derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Study: Solvent Effects on Conformation
A detailed study investigated the conformational changes of methyl 2-deoxy-β-L-erythro-pentopyranoside in various solvents using NMR spectroscopy. The findings revealed that solvent polarity significantly influences the conformational distribution of the compound. In chloroform, a predominant equatorial conformation was observed, while increasing solvent polarity shifted the equilibrium towards axial conformations due to enhanced solvation effects .
| Solvent | Equatorial Conformation (%) | Axial Conformation (%) |
|---|---|---|
| Chloroform | 75 | 25 |
| DMSO | 40 | 60 |
| Water | 30 | 70 |
Case Study: Antiviral Activity
In a study focusing on antiviral applications, derivatives of L-erythro-Pentopyranoside were tested against influenza virus strains. Results indicated that specific modifications to the methyl group significantly increased antiviral activity compared to unmodified compounds. The mechanism was attributed to enhanced binding affinity to viral receptors .
Mechanism of Action
The mechanism of action of L-erythro-Pentopyranoside, methyl 2-deoxy- involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for glycosidases and glycosyltransferases, affecting the metabolism and function of carbohydrates. The molecular targets and pathways involved include:
Glycosidases: Enzymes that hydrolyze glycosidic bonds
Glycosyltransferases: Enzymes that catalyze the transfer of sugar moieties to acceptor molecules
Comparison with Similar Compounds
Table 1: Structural and Configurational Differences
Conformational and Reactivity Comparisons
- Electrostatic Interactions: In methyl 3-deoxy-β-L-erythro-pentopyranoside derivatives, acylated oxygens at C2 and C4 exhibit weaker electrostatic repulsion compared to methyl ethers or hydroxyl groups, stabilizing specific conformations .
- Hydrogen Bonding: The β-anomer of 2-deoxy-β-D-ribofuranoside (βf) lacks intramolecular hydrogen bonding at O3′, rendering its α-face more accessible for reactions .
- Enzymatic Reactivity: Methyl 2-deoxy-α-D-ribofuranoside derivatives undergo CAL-B-catalyzed alcoholysis with high regioselectivity (>99% yield for 3-O-acetyl derivatives), unlike arabinofuranosides .
Biological Activity
L-erythro-Pentopyranoside, methyl 2-deoxy- is a chemical compound with the molecular formula CHO. It is categorized as a deoxy sugar, specifically a derivative of pentopyranoside, where the hydroxyl group at the second position is replaced by a hydrogen atom. This unique structural modification imparts distinct biological activities, making it a subject of interest in various biochemical and pharmaceutical research applications.
The biological activity of L-erythro-Pentopyranoside, methyl 2-deoxy- is primarily attributed to its interaction with specific enzymes and receptors involved in carbohydrate metabolism. It can serve as both a substrate and an inhibitor for glycosidases and glycosyltransferases, which are critical for the hydrolysis of glycosidic bonds and the transfer of sugar moieties to acceptor molecules, respectively .
Comparative Biological Activity
L-erythro-Pentopyranoside, methyl 2-deoxy- exhibits different biological activities compared to its stereoisomers. For instance, methyl 2-deoxy-D-ribopyranoside has been shown to influence cellular processes such as angiogenesis and cell migration, while L-erythro-Pentopyranoside's unique stereochemistry results in varied interactions with biological systems .
Case Studies
- Angiogenic Activity : Research has indicated that compounds similar to L-erythro-Pentopyranoside can induce angiogenesis. For example, studies on 2-deoxy-D-ribose demonstrated its ability to promote endothelial cell proliferation and migration, suggesting potential applications in wound healing and tissue regeneration .
- Inhibition of Glycosidases : L-erythro-Pentopyranoside has been evaluated for its inhibitory effects on various glycosidases. The compound can modulate enzyme activity, impacting carbohydrate metabolism and potentially influencing disease states related to dysregulated glycosylation processes.
- Therapeutic Potential : The compound's role as a precursor in drug synthesis highlights its medicinal applications. Its unique properties may facilitate the development of novel therapeutic agents targeting metabolic disorders or cancer .
Synthesis and Structural Properties
The synthesis of L-erythro-Pentopyranoside typically involves glycosylation reactions using protected sugar derivatives in methanol under acidic conditions. The resulting compound exhibits a chair conformation in solution, which affects its reactivity and biological interactions .
Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
What are the established synthetic routes for preparing methyl 2-deoxy-L-erythro-pentopyranoside, and what are their key challenges?
The synthesis of methyl 2-deoxy-L-erythro-pentopyranoside often involves regioselective functionalization and protection/deprotection strategies. For example, iodocyclization of methyl α-D-glucopyranoside derivatives can yield cyclized products, but competing pathways (e.g., 5-exo vs. 6-endo reactions) complicate regioselectivity, leading to mixtures requiring chromatographic separation . Another approach uses enzymatic alcoholysis with CAL-B lipase to achieve stereoselective acetylation of 2-deoxyribofuranosides, though substrate steric hindrance may reduce efficiency . Key challenges include minimizing side reactions (e.g., over-acetylation) and optimizing solvent systems to enhance selectivity.
How is the structural conformation of methyl 2-deoxy-pentopyranosides validated experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for conformational analysis. For instance, -NMR coupling constants (-values) between axial/equatorial protons reveal chair or twist-boat conformations in pyranose rings. In methyl 3-deoxy-β-L-erythro-pentopyranoside derivatives, axial-axial proton couplings (e.g., ) confirm chair conformations, while solvent-induced shifts (e.g., in DO vs. CDCl) highlight hydrogen bonding effects on ring puckering . X-ray crystallography further resolves absolute configurations, as demonstrated in iodocyclized products with defined stereochemistry .
What analytical techniques are used to quantify methyl 2-deoxy-pentopyranoside derivatives in complex mixtures?
High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (LC-MS) is standard for quantification. For example, reversed-phase HPLC with UV detection (210 nm) separates anomeric mixtures of methyl 2-deoxy-ribofuranosides, while electrospray ionization (ESI)-MS confirms molecular ions ([M+Na]) . Gas Chromatography (GC)-MS is less common due to derivatization requirements but may be used for volatile silylated derivatives .
Advanced Research Questions
How do solvent and substituent effects influence the conformational equilibria of methyl 2-deoxy-pentopyranosides?
Solvent polarity and substituent electronegativity significantly impact ring conformations. In methyl 3-deoxy-β-L-erythro-pentopyranoside, acyl groups (e.g., acetyl) reduce electrostatic repulsion between axial oxygens at C-2 and C-4 compared to hydroxyl or methoxy groups, stabilizing chair conformations. Polar protic solvents (e.g., water) strengthen hydrogen bonds between axial hydroxyls, further stabilizing specific conformers. NMR data show upfield shifts of 0.5–1.0 ppm for axial protons in DO versus CDCl, correlating with solvent-induced conformational rigidity .
What computational methods are employed to predict regioselectivity in glycosylation reactions involving methyl 2-deoxy-pentopyranosides?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For iodocyclization reactions, activation energies for 5-exo-tet pathways are typically 2–3 kcal/mol lower than 6-endo routes, favoring smaller ring formation. Molecular dynamics simulations further reveal solvent accessibility to reactive sites, explaining why bulky solvents disfavor certain pathways . These models align with experimental yields (e.g., 70% 5-exo vs. 20% 6-endo products) .
How can enzymatic biocatalysis improve stereoselective modifications of methyl 2-deoxy-pentopyranosides?
CAL-B lipase catalyzes regioselective alcoholysis of acetylated 2-deoxyribofuranosides, preferentially cleaving C-3 acetyl groups over C-5 (>99% selectivity in methanol). This method avoids harsh acidic/basic conditions, preserving acid-labile glycosidic bonds. However, steric hindrance from bulky substituents (e.g., benzyl groups) reduces enzymatic efficiency, requiring substrate engineering or immobilized enzyme variants .
What strategies address contradictory data in regioselective synthesis of methyl 2-deoxy-pentopyranoside derivatives?
Contradictions arise from divergent reaction conditions (e.g., solvent, temperature). For example, iodocyclization in THF at 80°C yields 5-exo products, while acetonitrile favors 6-endo pathways due to solvent polarity effects. Systematic variation of parameters (e.g., using Design of Experiments, DoE) and advanced characterization (2D NMR, X-ray) resolve ambiguities. Conflicting reports on CAL-B selectivity highlight the need for substrate-specific optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
